molecular formula C7H8BrN B109062 2-Bromo-4,6-dimethylpyridine CAS No. 4926-26-5

2-Bromo-4,6-dimethylpyridine

Cat. No.: B109062
CAS No.: 4926-26-5
M. Wt: 186.05 g/mol
InChI Key: IRTOCXBLUOPRFT-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethylpyridine is an organic compound with the molecular formula C7H8BrN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 6 are substituted by a bromine atom and two methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dimethylpyridine typically involves the bromination of 4,6-dimethylpyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and selectivity of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,6-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Bipyridyl compounds or other complex organic molecules.

    Reduction Reactions: 4,6-Dimethylpyridine.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceuticals

In pharmaceutical research, 2-Bromo-4,6-dimethylpyridine is employed to develop drugs that target specific enzymes or receptors. Its halogenated structure enhances binding affinity and selectivity towards biological targets, making it valuable for drug discovery.

Agrochemicals

This compound is utilized in synthesizing various agrochemicals, including herbicides, insecticides, and fungicides. The presence of bromine enhances the efficacy of these agents against pests and pathogens.

Material Science

In material science, this compound is used to prepare functional materials for electronic and optical applications. Its unique electronic properties make it suitable for developing advanced materials.

Antimicrobial Activity

A study examining the antimicrobial efficacy of this compound found that it exhibits significant activity against various bacterial strains. The compound's mechanism involves disrupting cellular processes in microorganisms, leading to their inhibition or death.

Synthesis of Bipyridine Derivatives

Research reported successful synthesis of bipyridine derivatives using this compound through Suzuki coupling reactions. This method allowed for high yields of bipyridine products, showcasing its utility in creating complex molecular architectures .

Cross-Coupling Reactions

The compound has been effectively used in cross-coupling reactions to generate a library of pyridine derivatives. The optimization of reaction conditions led to regioselective syntheses with excellent yields .

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethylpyridine in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In biological systems, its mechanism of action would depend on the specific target and the nature of the interaction, such as binding to a receptor or enzyme active site.

Comparison with Similar Compounds

  • 2-Chloro-4,6-dimethylpyridine
  • 2-Fluoro-4,6-dimethylpyridine
  • 2-Iodo-4,6-dimethylpyridine

Comparison: 2-Bromo-4,6-dimethylpyridine is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Bromine is less reactive than iodine but more reactive than chlorine and fluorine, making it a versatile intermediate in organic synthesis. The methyl groups at positions 4 and 6 also influence the compound’s reactivity and steric properties, making it distinct from other halogenated pyridines.

Biological Activity

2-Bromo-4,6-dimethylpyridine (BDMP) is a brominated pyridine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its role as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes, and its implications in drug metabolism and synthesis of bioactive compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C_7H_8BrN
  • Molecular Weight : 202.05 g/mol
  • CAS Number : 4926-26-5

The presence of a bromine atom at the 2-position and methyl groups at the 4 and 6 positions contributes to its unique reactivity and biological profile.

Enzyme Inhibition

BDMP has been identified as a potent CYP1A2 inhibitor , which is significant due to the enzyme's role in the metabolism of various drugs. Inhibition of CYP1A2 can lead to altered pharmacokinetics of co-administered medications, potentially increasing their efficacy or toxicity. The inhibition mechanism involves competitive binding at the active site of the enzyme, affecting the metabolism of substrates such as caffeine and certain antidepressants.

Antimicrobial Properties

Preliminary studies suggest that BDMP may exhibit antimicrobial properties. While specific mechanisms remain under investigation, structural similarities with known antimicrobial agents indicate potential efficacy against various bacterial strains. However, comprehensive studies are required to validate these claims and elucidate the underlying mechanisms.

BDMP's biological activity can be attributed to several mechanisms:

  • Enzyme Interaction : As a CYP1A2 inhibitor, BDMP competes with substrates for binding sites on the enzyme, altering metabolic pathways.
  • Nucleophilic Substitution : The bromine atom in BDMP can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Suzuki-Miyaura Coupling : BDMP is utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in medicinal chemistry.

Study on CYP1A2 Inhibition

A study published in Frontiers in Pharmacology investigated various compounds for their inhibitory effects on CYP1A2. BDMP was highlighted for its significant inhibitory action, suggesting its potential utility in modifying drug metabolism profiles. The study emphasized the importance of understanding such interactions to optimize therapeutic regimens involving CYP1A2 substrates .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, BDMP was tested against several bacterial strains. The results indicated moderate antimicrobial activity, although further research is needed to explore its efficacy compared to established antimicrobial agents. This study lays groundwork for future investigations into BDMP's potential as a therapeutic agent against bacterial infections.

Data Table: Summary of Biological Activities

Activity TypeCompoundMechanism/EffectReference
Enzyme InhibitionThis compoundCYP1A2 inhibitor affecting drug metabolism
AntimicrobialThis compoundModerate activity against bacterial strains
Organic SynthesisThis compoundIntermediate in Suzuki-Miyaura coupling

Q & A

Q. Basic: What are the optimal synthetic routes for 2-bromo-4,6-dimethylpyridine?

Methodological Answer:
The compound is commonly synthesized via halogen exchange or functionalization of pre-substituted pyridines:

  • Halogen Exchange : Reacting 2-chloro-6-methylpyridine with bromotrimethylsilane (TMSBr) at elevated temperatures (80–100°C) yields 2-bromo-6-methylpyridine derivatives. Adjusting steric and electronic effects of substituents can optimize yields .
  • Cyano Group Bromination : Starting from 3-cyano-4,6-dimethyl-2-pyridinol, bromination with POBr₃ or HBr/AcOH produces 2-bromo-3-cyano-4,6-dimethylpyridine in 96% yield. Subsequent hydrolysis or amidation generates carboxylic acid or amide derivatives .

Table 1: Key Reaction Conditions

MethodReagents/ConditionsYieldReference
Halogen ExchangeTMSBr, 80–100°C, 12h75–85%
Cyano BrominationPOBr₃, reflux, 4h96%
One-Pot Cross-CouplingPd₂(dba)₃, Cs₂CO₃, dioxane, 90°C68–84%

Q. Basic: How is the structure of this compound validated experimentally?

Methodological Answer:
Combined spectroscopic and computational techniques are critical:

  • ¹H/¹³C NMR : Methyl groups appear as singlets (δ ~2.4–2.5 ppm for ¹H; ~20–25 ppm for ¹³C), while the pyridine ring protons resonate between δ 6.8–7.1 ppm. Bromine’s electronegativity deshields adjacent carbons .
  • FTIR : Stretching vibrations at ~1550 cm⁻¹ (C=N) and ~650 cm⁻¹ (C-Br) confirm the pyridine backbone and bromine substitution .
  • X-ray Crystallography : Limited data exist, but analogous bromopyridines show planar geometry with Br–C bond lengths of ~1.89 Å .

Q. Advanced: How do steric and electronic effects influence cross-coupling reactions with this compound?

Methodological Answer:
The methyl groups at C4 and C6 introduce steric hindrance, while bromine’s electron-withdrawing nature activates the C2 position for coupling:

  • Suzuki–Miyaura Reactions : Pd catalysts (e.g., Pd₂(dba)₃) with bulky ligands (XPhos) mitigate steric effects. For example, coupling with arylboronic acids in dioxane/Cs₂CO₃ at 90°C achieves >80% yield .
  • Buchwald–Hartwig Amination : Ni catalysts (e.g., NiCl₂(dppf)) enable C–N bond formation with primary amines, though yields drop with secondary amines due to increased steric demand .

Table 2: Catalytic Performance Comparison

Reaction TypeCatalyst SystemSubstrate ScopeYield RangeReference
Suzuki–MiyauraPd₂(dba)₃/XPhosArylboronic acids68–84%
Reductive CouplingNiCl₂(PPh₃)₂/ZnAlkenes60–75%

Q. Advanced: What computational approaches resolve contradictions in electronic structure analysis?

Methodological Answer:
Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) are addressed via:

  • DFT/PCM Calculations : Using B3LYP/6-311++G(d,p) basis sets, charge transfer interactions and solvent effects (e.g., chloroform vs. methanol) are modeled. For example, Mulliken charges reveal bromine’s electron-withdrawing effect (−0.35 e) stabilizes the LUMO .
  • NBO Analysis : Delocalization energies (E² ~20–30 kcal/mol) between lone pairs of Br and σ*(C–N) bonds explain regioselectivity in nucleophilic substitutions .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazard Classifications : Classified as Eye Irrit. 2 and Skin Irrit. 1. Use nitrile gloves, goggles, and fume hoods during synthesis .
  • Storage : Store in amber vials under inert gas (N₂/Ar) at 4°C to prevent decomposition. Density: 1.512 g/mL at 25°C .

Q. Advanced: How are derivatives like 3-amino-2-bromo-4,6-dimethylpyridine synthesized?

Methodological Answer:

  • Stepwise Functionalization :
    • Amide Formation : Treat 2-bromo-3-cyano-4,6-dimethylpyridine with H₂SO₄/H₂O to yield the carboxylic acid, followed by amidation with NH₃/EDCl (68% yield) .
    • Hofmann Degradation : React the amide with NaOH/Br₂ to produce 3-amino-2-bromo-4,6-dimethylpyridine (84% yield) .

Properties

IUPAC Name

2-bromo-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTOCXBLUOPRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566364
Record name 2-Bromo-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4926-26-5
Record name 2-Bromo-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-dimethylpyridine
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of 48% HBr (aq) (Aldrich, 65 mL, 1.2 mol, 10 eq) was cooled to −5° C. and treated with 4,6-dimethyl-pyridin-2-ylamine (Aldrich, 15.0 g, 0.12 mol. 1.0 eq). The thick white salt mixture was stirred with a mechanical stirrer while bromine (Aldrich, 19.7 mL, 0.38 mol, 3.1 eq) was added dropwise. The resultant red mixture was treated with an aqueous solution (32 mL H2O) of NaNO2 (Aldrich, 22.1 g, 0.32 mol, 2.6 eq) over one hour. The temperature was maintained below 5° C. during the nitrite addition, and then gradually warmed to 20° C. over 2 hours. The reaction mixture was adjusted to pH 14 with NaOH (aq), and extracted with MTBE. The organic extracts were washed with water, brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude product (29 g of a red oil) was purified by flash chromatography (silica, 350 g) and eluted with 2–7% ethyl acetate-cyclohexane, which gave an orange oil (11.0 g, 48%). 1H NMR (DMSO-d6, 300 MHz) δ 7.30 (1H, s), 7.13 (1H, s), 2.39 (3H, s), 2.26 (3H, s). 13C NMR (DMSO-d6, 75 MHz) δ 159.4, 151.3, 140.9,125.7,124.0, 23.7, 20.3. ESI m/z 186/188 (M +H)+.
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Retrosynthesis Analysis

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